molecular formula C19H20N6O B6426379 4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide CAS No. 1049465-16-8

4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide

Cat. No.: B6426379
CAS No.: 1049465-16-8
M. Wt: 348.4 g/mol
InChI Key: LHOCBIJLRAHIAQ-UHFFFAOYSA-N
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Description

4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide is a synthetic organic compound for research applications. It features a molecular structure incorporating a benzamide core linked to a pyridin-3-ylamino-substituted pyridazine ring via an aminoethyl chain. This specific architecture is characteristic of compounds designed to modulate protein kinase activity, drawing a parallel to established kinase inhibitors like Imatinib, which share similar aminopyrimidine pharmacophores . The presence of the 4-methylbenzamide group and the tertiary amine-containing linker suggests potential for target binding and influencing cellular permeability. Compounds with similar structural motifs, such as the 4-methyl-3-(pyridin-2-ylamino)benzamide scaffold, have been investigated as potent C-Abl inhibitors and have shown promising neuroprotective effects in cellular models, indicating the value of this chemical class in neurodegenerative disease research . Furthermore, the molecular framework is analogous to key intermediates used in the synthesis of therapeutic agents, highlighting its relevance in medicinal chemistry and drug discovery programs . Researchers can utilize this compound as a building block for synthesizing more complex molecules or as a reference standard in biochemical assays. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Ensure all handling and experiments are conducted by trained professionals in accordance with relevant laboratory safety protocols.

Properties

IUPAC Name

4-methyl-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-14-4-6-15(7-5-14)19(26)22-12-11-21-17-8-9-18(25-24-17)23-16-3-2-10-20-13-16/h2-10,13H,11-12H2,1H3,(H,21,24)(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOCBIJLRAHIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Temperature : 80–100°C under inert atmosphere.

  • Catalyst : Triethylamine (TEA) or diisopropylethylamine (DIPEA).

Example Procedure :
3,6-Dichloropyridazine (5.0 g, 33.5 mmol) and pyridin-3-amine (3.2 g, 34.2 mmol) are dissolved in DMF (50 mL) with TEA (4.7 mL, 33.5 mmol). The mixture is stirred at 90°C for 12 hours, cooled, and poured into ice-water. The precipitate is filtered and recrystallized from ethanol to yield 6-[(pyridin-3-yl)amino]pyridazin-3-amine (4.1 g, 68% yield).

Formation of the Benzamide Moiety

The final step involves coupling the ethylenediamine-linked pyridazine with 4-methylbenzoic acid.

Carbodiimide-Mediated Coupling

  • Reagents : 4-Methylbenzoic acid (1.1 eq), EDCI (1.2 eq), HOBt (1.2 eq), DMF.

  • Conditions : Room temperature, 12 hours.

  • Yield : 70–75%.

Procedure :
4-Methylbenzoic acid (2.0 g, 14.7 mmol), EDCI (3.1 g, 16.2 mmol), and HOBt (2.2 g, 16.2 mmol) are dissolved in DMF (30 mL). After 10 minutes, N-(2-aminoethyl)-6-[(pyridin-3-yl)amino]pyridazin-3-amine (3.5 g, 13.4 mmol) is added. The mixture is stirred overnight, diluted with water, and extracted with ethyl acetate. The organic layer is dried and concentrated to afford the crude product, which is purified via column chromatography (hexane:ethyl acetate = 3:1).

Alternative Method: Mixed Anhydride Approach

  • Reagents : Isobutyl chloroformate (1.2 eq), N-methylmorpholine (1.5 eq), THF.

  • Yield : Comparable to carbodiimide method (68–72%).

Optimization and Catalytic Enhancements

Solvent Screening

SolventYield (%)Purity (%)
DMF7595
THF6892
Acetonitrile6088

DMF outperforms other solvents due to superior solubility of intermediates.

Catalytic Effects of Nano-ZnO

Incorporating nano-ZnO (15–25 nm) during amidation increases yield by 15–20% by facilitating proton transfer.

Analytical Validation

Spectroscopic Data

  • HRMS (ESI) : m/z calculated for C₂₁H₂₁N₇O [M+H]⁺: 396.1832; found: 396.1835.

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.75 (s, 1H, pyridine-H), 8.25 (d, J = 5.2 Hz, 1H, pyridazine-H), 7.95–7.85 (m, 4H, Ar-H), 3.65 (t, J = 6.4 Hz, 2H, CH₂), 2.95 (t, J = 6.4 Hz, 2H, CH₂), 2.40 (s, 3H, CH₃) .

Chemical Reactions Analysis

1.1. Core Assembly via Suzuki-Miyaura Coupling

The pyridazine ring system is typically constructed using Suzuki-Miyaura cross-coupling reactions between halogenated pyridazines and boronic acid derivatives. For example:

  • Intermediate preparation :

    • A brominated pyridazinone derivative (e.g., 3-bromo-6-[(pyridin-3-yl)amino]pyridazine ) reacts with a boronic acid-functionalized benzamide under palladium catalysis (e.g., Pd(PPh₃)₄) in a toluene/water mixture (1:1) with Na₂CO₃ as a base at 80–100°C (see , ).

    • Yields range from 65–85% , depending on steric and electronic factors.

Reaction Component Example Conditions Yield
Halogenated pyridazine3-bromo-6-[(pyridin-3-yl)amino]pyridazinePd(PPh₃)₄, Na₂CO₃, toluene/H₂O, 80°C78%
Boronic acid4-methylbenzamide boronic acid12 h, reflux

1.2. Amide Bond Formation

The ethylamine linker is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyridazine intermediate and 4-methylbenzamide:

  • Stepwise process :

    • Activation of the carboxylic acid group in 4-methylbenzoic acid with EDC/HOBt in DMF.

    • Reaction with ethylenediamine to form N-(2-aminoethyl)-4-methylbenzamide .

    • Final coupling with the pyridazine intermediate under basic conditions (e.g., DIPEA) (see , ).

Reagent Role Conditions Yield
EDC/HOBtCarboxylic acid activationDMF, 0°C → RT, 4 h82%
DIPEABase for deprotonationRT, 12 h

2.1. Acid/Base Hydrolysis

The amide bonds and pyridazine ring demonstrate moderate stability under acidic/basic conditions:

  • Acidic hydrolysis (e.g., 6M HCl, 100°C): Degradation of the pyridazine ring occurs within 6 h, yielding 4-methylbenzoic acid and pyridin-3-amine fragments.

  • Basic hydrolysis (e.g., 2M NaOH, 80°C): Selective cleavage of the benzamide bond is observed after 4 h (see , ).

Condition Primary Products Time Degradation
6M HCl, 100°C4-methylbenzoic acid + pyridin-3-amine6 h>90%
2M NaOH, 80°CN-(2-aminoethyl)-4-methylbenzamide4 h75%

3.1. Amino Group Alkylation

The secondary amine in the ethylenediamine linker undergoes alkylation with alkyl halides (e.g., methyl iodide):

  • Reaction : Treatment with CH₃I in DMF/K₂CO₃ at 60°C for 8 h yields N-methylated derivatives (e.g., 4-methyl-N-[2-(methyl{6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide ) with 60–70% efficiency (see ).

3.2. Heterocyclic Ring Functionalization

The pyridin-3-yl group participates in electrophilic aromatic substitution :

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the meta position relative to the amino substituent (see).

  • Sulfonation : Limited reactivity due to steric hindrance from adjacent substituents.

4.1. PDE4 Inhibition

The compound acts as a phosphodiesterase 4 (PDE4) inhibitor , with binding primarily mediated by:

  • Hydrogen bonding between the pyridazine N-atoms and PDE4’s catalytic pocket.

  • Hydrophobic interactions via the 4-methylbenzamide group (see ).

Parameter Value Source
IC₅₀ (PDE4B)12 nM
Selectivity (vs. PDE3)>100-fold

5.1. Oxidative Degradation

Exposure to H₂O₂ or UV light induces oxidative cleavage of the pyridazine ring:

  • Primary products : Pyridine-3-carboxamide and glyoxylic acid derivatives.

  • Conditions : 3% H₂O₂, pH 7.4, 37°C, 24 h (see ).

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C19H20N6O
  • Molecular Weight : 348.4017 g/mol
  • IUPAC Name : 4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown inhibitory effects on various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival.
  • Targeting Kinase Pathways
    • The compound's structure suggests potential activity against certain kinase pathways, particularly those related to cell signaling and growth. Research has demonstrated that modifications in the pyridazin moiety can enhance selectivity towards specific kinases, making it a candidate for targeted cancer therapies.

Case Studies

StudyCompound VariationTargetFindings
Study A4-methyl-N-[2-(6-(pyridin-3-yl)amino)pyridazin-3-yl]benzamideEGFRInhibition of EGFR phosphorylation leading to reduced cell proliferation in vitro.
Study BN-(2-(6-(4-methylpyridin-3-yl)amino)pyridazin-3-yl)benzamideVEGFRDemonstrated significant antiangiogenic effects in mouse models.
Study CModified benzamide derivativesVarious cancer linesShowed IC50 values in the low micromolar range against multiple cancer types.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Kinase Inhibition

The compound shares structural motifs with clinically approved kinase inhibitors, though its selectivity profile distinguishes it. Key comparisons include:

Compound Structure Molecular Weight Primary Target Key Substituents Reference
Target Compound Benzamide-pyridazine with pyridin-3-ylamino and aminoethyl linker ~438.5 (estimated) DDR1/2 (hypothesized) 4-methylbenzamide, pyridazine-pyridinyl
Imatinib Benzamide-pyrimidine with piperazinylmethyl 493.6 BCR-ABL, PDGFR 4-methylpiperazinyl, pyrimidine
Nilotinib Benzamide-pyrimidine with trifluoromethyl and imidazolyl 584.7 BCR-ABL Trifluoromethyl, imidazole
Dasatinib Thiazole-carboxamide-pyrimidine 488.0 SRC/ABL kinases Thiazole, hydroxyethylpiperazinyl
E7M Ligand Imidazo[1,2-b]pyridazine-morpholinobenzamide 562.6 Undisclosed (PDB ligand) Morpholinylethyl, trifluoromethyl

Key Observations :

  • Its pyridazine core and pyridin-3-ylamino group align with DDR1/2 inhibitors, which often prioritize planar heterocycles for ATP-binding domain interactions .
Activity and Selectivity

While imatinib, nilotinib, and dasatinib exhibit DDR1/2 inhibition (IC₅₀ < 100 nM), their primary therapeutic targets remain BCR-ABL or SRC kinases, limiting utility in DDR-specific pathologies . In contrast, the target compound’s design emphasizes DDR selectivity by omitting bulky substituents (e.g., trifluoromethyl in nilotinib) that contribute to promiscuity.

Therapeutic Potential

Unlike autotaxin (ATX) modulators (e.g., ’s pyridazine derivatives) targeting fibrotic lung diseases, the target compound’s DDR focus positions it for oncology applications, particularly in collagen-driven cancers .

Biological Activity

4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide, a compound with a complex structure, has gained attention in recent years for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Research indicates that this compound exhibits several mechanisms of action, particularly in the context of cancer treatment and antimicrobial activity.

  • Anticancer Activity :
    • The compound has shown promising results against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer). For instance, it demonstrated an IC50 value of 12.50 µM against SF-268 glioma cells, indicating significant cytotoxic potential .
    • In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways .
  • Antimicrobial Properties :
    • Preliminary assays have indicated that the compound possesses antimicrobial activity against several pathogens. It has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria, with notable inhibition zones observed in agar diffusion tests .

Table 1: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50/Zone of InhibitionReference
AnticancerMCF712.50 µM
AnticancerNCI-H46042.30 µM
AntimicrobialStaphylococcus aureus15 mm
AntimicrobialEscherichia coli18 mm

Detailed Research Findings

  • In vitro Studies :
    • A study conducted by Bouabdallah et al. evaluated a series of derivatives related to this compound for their anticancer properties. The derivatives exhibited significant cytotoxic effects with varying IC50 values across different cell lines .
  • Molecular Docking Studies :
    • Molecular docking studies have been performed to predict the binding affinity of the compound to various target proteins involved in cancer progression and microbial resistance mechanisms. These studies suggest a strong interaction with targets such as topoisomerase II and protein kinases, which are crucial in cell division and survival pathways .
  • Clinical Implications :
    • Ongoing research is directed towards understanding the pharmacokinetics and bioavailability of this compound, which is essential for potential therapeutic applications in clinical settings.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide?

The synthesis typically involves sequential coupling reactions. A key step is the formation of the amide bond between the pyridazine intermediate and the benzamide moiety. For example, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) in dimethyl sulfoxide (DMSO) at room temperature can achieve yields exceeding 80% . Earlier steps may involve nucleophilic aromatic substitution on pyridazine rings or condensation of pyridin-3-ylamine derivatives with activated pyridazin-3-yl intermediates under reflux conditions .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and amide bond formation.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity.
  • X-ray Crystallography : Resolves ambiguity in stereochemistry or hydrogen-bonding networks, as demonstrated for structurally related pyridazine derivatives .
  • HPLC : Ensures >95% purity for biological assays .

Q. What preliminary biological screening models are used to assess activity?

Initial screens often target kinase inhibition (e.g., tyrosine kinases) due to structural similarities to nilotinib and imatinib . Assays include:

  • Enzyme inhibition assays (IC50_{50} determination) using recombinant kinases.
  • Cell viability assays (e.g., MTT) in cancer cell lines (e.g., K562 leukemia).
  • Binding affinity studies via surface plasmon resonance (SPR) or fluorescence polarization.

Advanced Research Questions

Q. How can conflicting solubility data in pharmacokinetic studies be resolved?

Discrepancies often arise from polymorphic forms or solvent interactions. Strategies include:

  • Differential Scanning Calorimetry (DSC) : Identifies polymorphs affecting solubility .
  • Powder X-ray Diffraction (PXRD) : Correlates crystallinity with dissolution rates.
  • Co-solvent screening : Systematic testing of DMSO-water or PEG-based systems to optimize bioavailability .

Q. What strategies improve coupling efficiency during amide bond formation?

Optimization involves:

  • Coupling agent selection : HOBt/EDC outperforms DCC in minimizing racemization .
  • Solvent polarity : DMSO enhances reagent solubility but may require post-reaction purification via column chromatography.
  • Temperature control : Room temperature (20–25°C) balances reaction rate and side-product formation .

Q. How do structural modifications influence DDR1/DDR2 inhibitory activity?

Structure-activity relationship (SAR) studies reveal:

  • Pyridazine core : Essential for ATP-binding pocket interactions.
  • Benzamide substituents : Electron-withdrawing groups (e.g., trifluoromethyl) enhance binding affinity but may reduce solubility .
  • Ethylenediamine linker : Flexibility impacts selectivity between DDR1 and DDR2 .

Q. What orthogonal methods validate contradictory enzyme inhibition data?

Discrepancies between enzymatic and cellular assays require:

  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells.
  • Knockdown/rescue experiments : CRISPR-Cas9 gene editing to isolate off-target effects.
  • Metabolomic profiling : Identifies compensatory pathways masking in vitro activity .

Methodological Considerations

Q. How are reaction intermediates monitored during multi-step synthesis?

  • TLC with UV visualization : Tracks pyridazine and benzamide intermediates.
  • LC-MS : Detects side-products (e.g., over-alkylation) in real-time .
  • In situ IR spectroscopy : Monitors carbonyl stretching frequencies during amide coupling .

Q. What computational tools predict metabolic stability?

  • ADMET Predictors : Estimate cytochrome P450 interactions.
  • Molecular Dynamics (MD) Simulations : Model hepatic microsomal degradation pathways.
  • Density Functional Theory (DFT) : Calculates activation energies for hydrolytic cleavage .

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